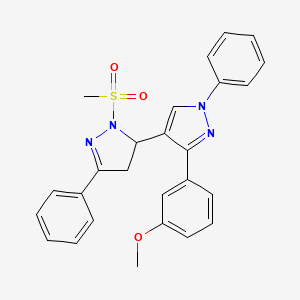

2-methanesulfonyl-3'-(3-methoxyphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Description

The compound 2-methanesulfonyl-3'-(3-methoxyphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a pyrazoline-based heterocycle featuring a bipyrazole core with methanesulfonyl, 3-methoxyphenyl, and diphenyl substituents.

For example, compounds like 3’-(4-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carboxamide (6c) are prepared by condensing chalcones with semicarbazide in ethanol under basic conditions, yielding products with >85% purity . The methanesulfonyl group may be introduced via post-synthetic sulfonation or substitution reactions.

Properties

IUPAC Name |

3-(3-methoxyphenyl)-4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c1-33-22-15-9-12-20(16-22)26-23(18-29(28-26)21-13-7-4-8-14-21)25-17-24(19-10-5-3-6-11-19)27-30(25)34(2,31)32/h3-16,18,25H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSRFVXMBGQROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-3’-(3-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the methanesulfonyl group: This step involves the sulfonylation of the pyrazole ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the methoxyphenyl group is introduced using a suitable aryl halide and a strong base like sodium hydride.

Formation of the bipyrazole core: The final step involves the coupling of two pyrazole rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-3’-(3-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-methanesulfonyl-3’-(3-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-3’-(3-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Data for Selected Pyrazoline Derivatives

Key Observations :

- Methanesulfonyl vs.

- Methoxy Position : The 3-methoxyphenyl substituent in the target compound may induce steric hindrance compared to 4-methoxyphenyl in 6c, affecting binding to biological targets .

- Melting Points : Carboxamide derivatives (e.g., 6c) exhibit higher melting points (200–220°C) than alkoxy-substituted pyrazolines (102–124°C), suggesting stronger intermolecular hydrogen bonding .

Table 2: Reported Bioactivities of Pyrazoline Analogs

Key Observations :

- Antiviral Potential: N-Carbamoyl pyrazolines (e.g., 6a–j) show promise in antiviral assays, though the target compound’s methanesulfonyl group may alter binding to viral proteases or polymerases .

- Kinase Inhibition : Benzoylpyrazolines like BTT-369 exhibit marginal efficacy in targeting CaVα-β interactions, suggesting that substituent optimization (e.g., methanesulfonyl) could enhance on-target effects .

- Anticancer Activity : EGFR inhibitors with bipyrazole cores demonstrate IC₅₀ values in the micromolar range, indicating that the target compound’s substituents may require tuning for improved potency .

Q & A

Q. Optimization Tips :

- Use ionic liquids (e.g., [BMIM]BF₄) to enhance reaction efficiency and reduce byproducts .

- Monitor intermediates via TLC or HPLC to ensure step completion .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Q. Answer :

- X-ray Crystallography : Resolves stereochemistry and confirms the 3,4-dihydrobipyrazole conformation .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) .

- HPLC : Purity >95% using C18 columns (acetonitrile/water mobile phase) .

Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Answer :

Discrepancies often arise from:

- Model Limitations : QSAR may overlook solvation effects or protein flexibility.

- Experimental Variability : Differences in assay conditions (e.g., pH, temperature).

Q. Resolution Strategies :

- Validate docking results with molecular dynamics (MD) simulations to account for conformational changes .

- Perform dose-response curves (IC₅₀/EC₅₀) across multiple assays (e.g., enzyme inhibition vs. cell-based assays) .

- Cross-reference with structural analogs (e.g., sulfonamide derivatives) to identify activity trends .

Advanced: What methodologies are recommended for improving aqueous solubility during formulation studies?

Answer :

The compound’s hydrophobicity (logP ~4.5) necessitates formulation optimization:

- Salt Formation : React with HCl or sodium hydroxide to generate ionizable species.

- Co-Solvents : Use PEG-400 or cyclodextrins to enhance solubility up to 10 mg/mL .

- Nanoformulation : Liposomal encapsulation or micellar systems improve bioavailability .

Table 1 : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | 25–30 |

| Ethanol | 5–10 |

| PEG-400 | 15–20 |

Advanced: How can researchers resolve low yields during the final cyclization step?

Answer :

Low yields (<40%) may result from:

- Steric Hindrance : Bulky substituents impede ring closure.

- Side Reactions : Competing oxidation or dimerization.

Q. Solutions :

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 2 hrs) and improves yields (~60%) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts for regioselective cyclization .

- Inert Atmosphere : Use argon to prevent oxidation of dihydro intermediates .

Basic: What biological targets are hypothesized for this compound, and how are they validated?

Answer :

Hypotheses based on structural analogs suggest:

- Kinase Inhibition : MAPK or PI3K due to sulfonyl group interactions with ATP-binding pockets .

- Anti-inflammatory Activity : COX-2 suppression via methoxyphenyl moiety .

Q. Validation Methods :

- Enzyme Assays : Measure IC₅₀ using fluorogenic substrates (e.g., ATPase-Glo™ for kinases) .

- Gene Knockdown : siRNA silencing of target genes to confirm mechanistic pathways .

Advanced: What computational tools are used to predict metabolic stability and toxicity?

Q. Answer :

- ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP450 interactions, and hepatotoxicity .

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites (e.g., sulfonation or glucuronidation) .

- Toxicity Profiling : Ames test simulations (e.g., ProTox-II) for mutagenicity risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.